2-(2-Furyl)quinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-yl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c1-2-5-10-9(4-1)13-8-11(14-10)12-6-3-7-15-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMMKFQRNWXFSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50300340 | |
| Record name | 2-(2-furyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494-21-3 | |
| Record name | MLS002920353 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-furyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Quinoxaline Scaffolds in Modern Chemistry Research
The quinoxaline (B1680401) scaffold, a fused bicyclic system comprising a benzene (B151609) ring and a pyrazine (B50134) ring, is a privileged structure in modern chemical research, particularly in the realm of medicinal chemistry. nih.govnih.gov Quinoxaline derivatives are recognized for their vast array of biological activities, which has led to their investigation and development as therapeutic agents. nih.govnih.gov The inherent aromatic and electron-deficient nature of the pyrazine ring, combined with the diverse opportunities for substitution on the benzene ring, allows for extensive structural modifications to fine-tune their pharmacological profiles. ekb.eg
The broad-spectrum biological activity of quinoxalines is well-documented, with derivatives showing promise as anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antiprotozoal agents. wisdomlib.orgresearchgate.net In the field of oncology, quinoxaline-based compounds have been investigated as kinase inhibitors and DNA intercalating agents, demonstrating significant cytotoxic effects against various cancer cell lines. nih.govekb.eg Furthermore, their utility extends to materials science, where their unique photophysical and electrochemical properties are harnessed in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. elsevierpure.comnih.gov The synthetic accessibility of the quinoxaline core further enhances its appeal, allowing for the generation of large libraries of compounds for screening and development. nih.govthieme-connect.de
Historical Context of 2 Substituted Quinoxaline Derivatives in Academic Study
The academic study of quinoxaline (B1680401) derivatives dates back over a century, with early research focusing on their synthesis and fundamental chemical properties. A cornerstone of quinoxaline synthesis has historically been the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. youtube.comyoutube.com This robust and versatile method provided a straightforward entry into the quinoxaline ring system and has been adapted and refined over the years.
The exploration of 2-substituted quinoxaline derivatives gained momentum as chemists sought to understand how modifications at this position would influence the chemical and biological properties of the scaffold. Early studies often involved the nucleophilic substitution of halogenated quinoxalines, allowing for the introduction of a wide variety of functional groups at the 2-position. These foundational studies laid the groundwork for the development of more complex quinoxaline-based molecules. As analytical techniques became more sophisticated, researchers were able to correlate specific structural features, such as the nature of the substituent at the 2-position, with observed biological activities, paving the way for the rational design of new therapeutic agents. The introduction of heterocyclic moieties, such as the furyl group, represented a strategic move to explore novel chemical space and potentially enhance biological efficacy and modulate physicochemical properties.
Current Research Landscape and Emerging Interests in 2 2 Furyl Quinoxaline
Classical and Conventional Synthesis Approaches
The traditional methods for synthesizing the quinoxaline core, and by extension this compound, have long relied on well-established condensation and cyclization reactions.
Condensation Reactions with ortho-Phenylenediamines and 1,2-Dicarbonyl Compounds
The most classic and widely employed method for the synthesis of quinoxalines is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govresearchgate.net In the specific case of this compound, this involves the reaction of o-phenylenediamine with a furan-containing 1,2-dicarbonyl species, such as 2-furylglyoxal.
This reaction is typically carried out in a suitable solvent, and while it can proceed without a catalyst, it is often facilitated by the use of acids. nih.gov The reaction mechanism involves the initial formation of a dihydropyrazine (B8608421) intermediate through the nucleophilic attack of the amino groups of the diamine on the carbonyl groups, followed by dehydration to yield the aromatic quinoxaline ring. A variety of catalysts, including acetic acid, iodine, and various metal salts, have been explored to improve reaction times and yields. nih.gov
The versatility of this method allows for the synthesis of a wide array of substituted quinoxalines by simply varying the substituents on the o-phenylenediamine and the 1,2-dicarbonyl compound. For instance, using a substituted o-phenylenediamine with 2-furylglyoxal would lead to the corresponding substituted this compound derivative.
| Catalyst | Reaction Conditions | General Observations |
|---|---|---|
| Acetic Acid | Often used as a solvent or co-solvent, moderate temperatures. | A traditional and simple acidic catalyst. |
| Iodine | Catalytic amounts in solvents like acetonitrile (B52724) or DMSO. | Acts as a mild Lewis acid and oxidizing agent. |
| CuSO₄·5H₂O | Often used in water or other green solvents. | An inexpensive and environmentally friendly catalyst. |
| Montmorillonite K10 | Heterogeneous catalyst, easily separable. | A clay-based catalyst promoting green chemistry principles. |
| Ionic Liquids | Can act as both solvent and catalyst. | Offers advantages in terms of recyclability. |
Cyclo-condensation Reactions
Cyclo-condensation reactions represent another cornerstone in the synthesis of quinoxalines. These reactions involve the formation of the quinoxaline ring system in a single step from acyclic precursors. While closely related to the condensation reactions mentioned above, the term cyclo-condensation often emphasizes the ring-forming aspect of the transformation.
For the synthesis of furan-containing quinoxalines, this could involve the reaction of a suitably functionalized furan derivative with a 1,2-diaminobenzene. The specific nature of the functional groups on the furan precursor would dictate the precise reaction conditions and mechanism.
Modern and Sustainable Synthetic Strategies
In recent years, the field of organic synthesis has witnessed a significant shift towards the development of more efficient, environmentally friendly, and sustainable methodologies. This has led to the emergence of novel strategies for the synthesis of quinoxalines, including this compound.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. digitellinc.comnih.govnih.gov The synthesis of quinoxalines, including furan-substituted derivatives, has been successfully adapted to microwave conditions. nih.govresearchgate.net
The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds can be significantly expedited under microwave irradiation, often in the absence of a solvent. researchgate.net This approach not only reduces reaction times from hours to minutes but also aligns with the principles of green chemistry by minimizing waste. For example, the synthesis of various quinoxaline derivatives has been achieved in high yields within a minute under solvent-free microwave irradiation, catalyzed by manganese(IV) dioxide. researchgate.net
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours | Minutes |
| Energy Consumption | Higher | Lower |
| Solvent Usage | Often requires solvents | Can be performed solvent-free |
| Yields | Variable | Often higher |
Organocatalytic and Metal-Free Synthetic Routes
The use of transition metals in catalysis, while highly effective, can sometimes lead to product contamination and environmental concerns. This has spurred the development of organocatalytic and metal-free synthetic routes for quinoxaline synthesis. nih.gov
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the context of quinoxaline synthesis, various organocatalysts have been employed to promote the condensation of o-phenylenediamines with dicarbonyl compounds. nih.gov For instance, ionic liquids have been designed to act as heterogeneous catalysts that can be easily recovered and reused. nih.gov
Furthermore, metal-free approaches often utilize readily available and environmentally benign reagents. For example, iodine has been used as a catalyst for the synthesis of quinoxaline derivatives under metal-free conditions. nih.gov These methods offer a more sustainable alternative to traditional metal-catalyzed reactions.
Electrochemical Synthesis Methods for Quinoxaline Core
Electrochemical synthesis is gaining traction as a green and powerful tool in modern organic chemistry. rsc.org This method uses electricity to drive chemical reactions, often avoiding the need for harsh reagents and oxidants. rsc.orgacs.org The synthesis of the quinoxaline core can be achieved through electrochemical methods, for instance, via an electrochemical tandem oxidative azidation and intramolecular cyclization. rsc.org
In one approach, N-aryl enamines and a nitrogen source like TMSN₃ can be subjected to electrochemical oxidation. This process induces an intramolecular annulation to construct the quinoxaline ring system. rsc.org This method is advantageous as it avoids the use of transition metal catalysts and chemical oxidants, making it an environmentally sustainable process. rsc.org While the direct electrochemical synthesis of this compound has not been extensively detailed, the developed methodologies for the quinoxaline core could potentially be adapted by using appropriate furan-containing starting materials.
Green Chemistry Approaches Utilizing Heterogeneous Catalysts
The synthesis of quinoxaline derivatives has increasingly benefited from green chemistry principles, emphasizing the use of recoverable and environmentally benign heterogeneous catalysts. These approaches aim to minimize waste, avoid harsh reaction conditions, and simplify product purification.
Several types of heterogeneous catalysts have proven effective in synthesizing the quinoxaline scaffold, often through the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. Iron-based nanoparticles, prized for their high surface area, low toxicity, and magnetic properties, facilitate easy separation from the reaction mixture using an external magnet. rsc.org For instance, isatin (B1672199) sulfonic acid immobilized on silica-modified Fe₃O₄ nanoparticles has been utilized as an efficient catalyst for quinoxaline synthesis in ethanol (B145695) at room temperature. rsc.org Similarly, nano-γ-Fe₂O₃–SO₃H has been employed for cyclo-condensation reactions under solvent-free conditions. rsc.org
Silica nanoparticles have also been used, providing a high number of active sites for the condensation reaction under solvent-free conditions, leading to high yields in short reaction times. rsc.org Furthermore, polymer-supported sulphanilic acid has been demonstrated as an effective and recyclable heterogeneous catalyst for the one-pot synthesis of quinoxaline derivatives in ethanol. researchgate.net
Heteropolyoxometalates, such as molybdophosphovanadates supported on alumina, offer another mild and efficient catalytic system. These catalysts have been used for quinoxaline synthesis at room temperature in toluene, with the catalyst being easily separated by filtration for reuse. nih.gov The use of such catalysts aligns with green chemistry goals by offering high yields under mild conditions. nih.gov While many of these examples focus on the general quinoxaline framework, the principles are directly applicable to the synthesis of specific derivatives like this compound. A study on the acetalization of furfural (B47365) with ethylene (B1197577) glycol successfully used Keggin-type heteropoly acids as efficient solid acid catalysts, underscoring their utility in reactions involving furan-containing precursors. asianpubs.org
Table 1: Heterogeneous Catalysts in Quinoxaline Synthesis
| Catalyst | Reactants | Solvent | Conditions | Key Advantages |
|---|---|---|---|---|
| Fe₃O₄@APTES@isatin | o-phenylenediamine, 1,2-dicarbonyls | Ethanol | Room Temperature | Magnetically separable, reusable, mild conditions. rsc.org |
| nano-γ-Fe₂O₃–SO₃H | o-phenylenediamines, 1,2-diketones | Solvent-free | - | Good yields, easy work-up, non-toxic catalyst. rsc.org |
| Silica Nanoparticles (SiO₂) | 1,2-diamines, 1,2-diketones | Solvent-free | Room Temperature | High yields, short reaction times, regenerable catalyst. rsc.org |
| Alumina-supported CuH₂PMo₁₁VO₄₀ | o-phenylenediamine, Benzil | Toluene | Room Temperature | Reusable, high activity, mild conditions. nih.gov |
| Polymer-supported sulphanilic acid | 1,2-diamines, 1,2-dicarbonyls | Ethanol | Room Temperature or Reflux | Recyclable (up to 5 times), excellent yields. researchgate.net |
Synthesis of Furoquinoxaline Ring Systems and Related Structures
The fusion of furan and quinoxaline rings creates the furoquinoxaline system, a tricyclic structure of significant chemical interest. The synthesis of this scaffold can be approached by either constructing the furan ring onto a pre-existing quinoxaline or by building both heterocyclic systems in a coordinated fashion.
Construction of Furan Rings onto Quinoxaline Frameworks
Building a furan ring onto an established quinoxaline framework is a key strategy for producing furo[2,3-b]quinoxalines. One effective method involves using a 3-substituted-2(1H)-quinoxalinone as the starting material. For example, 3-halo-2-arylfuro[2,3-b]quinoxalines have been synthesized from the corresponding 3-(bromo-2-oxo-2-phenylethyl)-2(1H)-quinoxalinone. researchgate.net This transformation represents a ring closure reaction where the furan ring is formed from a side chain attached to the quinoxaline core.
Another conceptual approach involves the acid-promoted ring opening of a furan, followed by a reductive cyclization. While demonstrated for the synthesis of pyrrolo[1,2-a]quinoxalines from N-(furan-2-ylmethyl)-2-nitroanilines, this strategy highlights the versatility of using furan precursors to build new fused rings. researchgate.net The furan ring opens to form a 1,4-diketone intermediate, which then undergoes cyclization to form the new heterocyclic ring fused to the quinoxaline system. researchgate.net This principle could be adapted to form a furan ring under different reaction schemes.
Tandem C-C Bond Formation and Cyclization Mechanisms
Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an efficient and atom-economical route to complex molecules. The synthesis of highly substituted furans can be achieved through such mechanisms. For instance, a DBU-mediated tandem Michael addition followed by a 5-exo-dig-cycloisomerization of enynes and keto-methylenes has been developed for the synthesis of diversely functionalized furans. nih.gov This [3+2] annulation process is metal-free and proceeds with high atom economy. nih.gov
Applying this logic to furoquinoxaline synthesis, one could envision a tandem process starting with appropriately functionalized quinoxaline and alkyne precursors. A nucleophilic moiety on the quinoxaline could initiate a cascade with a molecule containing both an electron-deficient alkene and an alkyne, leading to the formation of the C-C bond and subsequent cyclization to construct the fused furan ring. Such a process would be a powerful tool for rapidly assembling the core furoquinoxaline structure.
Derivatization at Specific Quinoxaline Positions (e.g., 2, 3, 6, 7)
The functionalization of the quinoxaline ring at specific positions is crucial for modulating the properties of the resulting compounds. The 2, 3, 6, and 7 positions are common sites for derivatization.
Positions 2 and 3: These positions are often substituted by starting with the condensation of a substituted 1,2-dicarbonyl compound with a 1,2-phenylenediamine. For instance, using furan-2-yl-containing dicarbonyls leads directly to 2,3-di(furan-2-yl)quinoxaline (B5049737) derivatives. nih.gov These positions are pivotal, as substitutions here have been shown to be important for biological activity. nih.gov
Positions 6 and 7: Substituents on the benzene (B151609) portion of the quinoxaline ring are typically introduced by starting with a substituted 1,2-phenylenediamine. A new set of 35 different 3-alkyl and 3-ethoxycarbonylalkyl 6- and/or 7-substituted-2-quinoxalinones were prepared to investigate their biological activities, highlighting the importance of these positions. nih.gov Furthermore, various aromatic and heterocyclic moieties have been introduced at the 6-position via an amide bond, leading to compounds with notable potency. nih.gov For example, 2,3-di(furan-2-yl)-6-ethoxycarbonylamino quinoxaline has been identified as a compound of interest. nih.gov Quinoxaline derivatization using different commercially available phenyldiamines, such as 4,5-dimethylbenzene-1,2-diamine (B154071) (DMBA), has also been systematically investigated. rsc.org
Table 2: Examples of Derivatization at Specific Quinoxaline Positions
| Position(s) | Type of Derivative | Synthetic Approach | Starting Materials | Reference |
|---|---|---|---|---|
| 2, 3 | 2,3-di(furan-2-yl) | Condensation | 1,2-phenylenediamine, a furan-2-yl-containing 1,2-dicarbonyl | nih.gov |
| 6 | Amide derivatives | Amide bond formation | 6-amino-2,3-di(furan-2-yl)quinoxaline, various carboxylic acids/acid chlorides | nih.gov |
| 6 | Ethoxycarbonylamino | - | - | nih.gov |
| 3, 6, 7 | 3-alkyl/ethoxycarbonylalkyl-6/7-substituted-2-quinoxalinones | Cyclocondensation | Substituted 4,5-diaminobenzenes, α-keto acids/esters | nih.gov |
Vibrational and Electronic Spectroscopy for Structural Confirmation
Vibrational and electronic spectroscopy are foundational techniques for confirming the presence of key structural motifs and understanding the electronic environment within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound, the FT-IR spectrum provides direct evidence for the constituent aromatic rings and the carbon-nitrogen bonds of the quinoxaline system, as well as the characteristic vibrations of the furan ring.
The FT-IR spectra of quinoxaline derivatives typically exhibit several characteristic absorption bands. For instance, the stretching vibrations for the C=N bond within the pyrazine (B50134) ring are generally observed in the region of 1624–1620 cm⁻¹. researchgate.net The aromatic C=C stretching vibrations from both the quinoxaline and furan rings appear in the 1600–1400 cm⁻¹ range. researchgate.net The presence of the furan moiety would be further confirmed by a C-O-C stretching band, often seen around 1022 cm⁻¹ for furan-containing quinoxaline analogs. researchgate.net Additionally, C-H stretching vibrations for the aromatic rings are expected above 3000 cm⁻¹. The analysis of related quinoxalinone derivatives often shows characteristic bands for C=O stretching (around 1677–1671 cm⁻¹) and N-H stretching (3320–3304 cm⁻¹), which helps in differentiating them from non-oxidized quinoxalines. nih.gov
Table 1: Representative FT-IR Vibrational Frequencies for this compound Analogs
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Interpretation |
| Aromatic C-H Stretch | 3100 - 3000 | Indicates protons on the quinoxaline and furan rings. |
| C=N Stretch | 1624 - 1620 | Confirms the imine bond within the pyrazine ring of the quinoxaline system. researchgate.net |
| Aromatic C=C Stretch | 1600 - 1400 | Corresponds to the carbon-carbon double bonds in both aromatic ring systems. researchgate.netnih.gov |
| C-O-C Stretch | ~1022 | Characteristic of the ether linkage within the furan ring. researchgate.net |
| C-H Out-of-Plane Bend | 970 - 750 | Provides information on the substitution pattern of the aromatic rings. |
Note: The data in this table is representative of quinoxaline and furan-containing analogs. Actual peak positions for this compound may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insights into its conjugation and electronic structure. The UV-Vis spectrum of a typical quinoxaline derivative dissolved in a solvent like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) displays distinct absorption bands. scholaris.ca
Generally, two main absorption regions are observed for quinoxaline-based compounds. scholaris.ca The first, at shorter wavelengths (typically 250–300 nm), is attributed to π-π* transitions within the aromatic systems. A second, longer-wavelength band (around 350–400 nm) corresponds to n-π* electronic transitions involving the non-bonding electrons of the nitrogen atoms in the pyrazine ring. scholaris.ca The exact position and intensity of these bands are sensitive to the nature and position of substituents on the quinoxaline ring. For instance, the introduction of an electron-rich group can lead to a bathochromic (red) shift of the absorption maxima due to intramolecular charge transfer (ICT). scholaris.ca For some analogs, absorption maxima have been noted around 350, 415, and 448 nm. researchgate.net
Table 2: Typical Electronic Transitions for Quinoxaline Analogs
| Transition Type | Typical Wavelength (λmax) Range (nm) | Associated Chromophore |
| π → π | 250 - 300 | Aromatic rings (quinoxaline, furan). scholaris.ca |
| n → π | 350 - 400 | C=N group in the pyrazine ring. scholaris.ca |
Note: The data presented is based on studies of various quinoxaline derivatives. scholaris.ca The specific absorption maxima for this compound would need to be determined experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the complete molecular structure of an organic compound in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the number, environment, and coupling of protons in a molecule. For this compound, the spectrum would show distinct signals for the protons on the benzo part of the quinoxaline ring and the protons of the furan ring.
The protons on the quinoxaline ring typically appear as multiplets in the aromatic region (δ 7.5-9.0 ppm). The exact chemical shifts and splitting patterns depend on their position relative to the nitrogen atoms and the furan substituent. The proton on the pyrazine ring (at C-3) is expected to be a singlet and highly deshielded due to the adjacent nitrogen atoms. The protons on the furan ring would also appear in the aromatic region, with their characteristic coupling constants helping to assign their specific positions. For example, in related quinoxalinone derivatives, aromatic protons are observed in the δ 7.00–8.40 ppm range. nih.gov
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Quinoxaline H-3 | > 8.5 | Singlet (s) | Deshielded proton on the pyrazine ring. |
| Quinoxaline H-5, H-6, H-7, H-8 | 7.5 - 8.2 | Multiplets (m) | Protons on the benzene ring portion. |
| Furan H-5' | ~7.6 | Doublet (d) | Proton adjacent to the oxygen in the furan ring. |
| Furan H-3' | ~6.5 | Doublet (d) | Proton adjacent to the point of attachment to the quinoxaline ring. |
| Furan H-4' | ~6.4 | Doublet of doublets (dd) | Proton between the other two furan protons. |
Note: These are estimated values based on general principles and data for related structures. The actual spectrum should be recorded in a specified solvent (e.g., CDCl₃ or DMSO-d₆).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The aromatic carbons in quinoxaline derivatives typically resonate in the range of δ 110–155 ppm. tsijournals.com
For this compound, the carbons of the quinoxaline ring would show signals with the carbons adjacent to nitrogen (C-2 and C-8a) being significantly deshielded. The carbon atom C-2, directly attached to the furan ring, would have its chemical shift influenced by the heteroaromatic substituent. The carbons of the furan ring would also appear in the aromatic region, with the carbon adjacent to oxygen (C-5') being the most deshielded among the furan carbons. In related quinoxalin-2(1H)-one systems, signals for aromatic carbons are found between 106 and 156 ppm. nih.gov
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |
| Quinoxaline C-2 | > 150 | Attached to nitrogen and the furan ring. |
| Quinoxaline C-3 | ~145 | Deshielded by adjacent nitrogen atoms. |
| Quinoxaline C-4a, C-8a | 140 - 145 | Bridgehead carbons adjacent to nitrogen. |
| Quinoxaline C-5, C-6, C-7, C-8 | 125 - 135 | Carbons of the benzene ring. |
| Furan C-2' | ~150 | Point of attachment to the quinoxaline ring. |
| Furan C-5' | ~145 | Carbon adjacent to oxygen. |
| Furan C-3', C-4' | 110 - 120 | Other carbons of the furan ring. |
Note: These are estimated values. The actual chemical shifts are dependent on the solvent and experimental conditions.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. Upon ionization, the this compound molecule will form a molecular ion (M⁺˙), the mass-to-charge ratio (m/z) of which confirms the molecular formula.
The fragmentation of quinoxalines is a crucial tool for their unequivocal identification. lookchem.com The fragmentation pattern of this compound would be expected to involve characteristic losses. A primary fragmentation pathway would likely be the loss of a hydrogen cyanide (HCN) molecule from the pyrazine ring, a common fragmentation for nitrogen-containing heterocycles. Another expected fragmentation is the cleavage of the bond between the quinoxaline and furan rings, leading to fragment ions corresponding to each ring system. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, further confirming the elemental composition.
Table 5: Expected Mass Spectrometry Fragmentation for this compound (C₁₂H₈N₂O)
| m/z Value | Ion | Possible Loss |
| 196 | [C₁₂H₈N₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 169 | [C₁₁H₇N]⁺˙ | Loss of HCN |
| 168 | [C₁₂H₈N₂]⁺˙ | Loss of CO from the furan ring |
| 129 | [C₈H₅N₂]⁺ | Fragment corresponding to the quinoxaline ring after cleavage |
| 67 | [C₄H₃O]⁺ | Fragment corresponding to the furyl cation |
Note: This table presents plausible fragmentation pathways. The relative intensities of these fragments would depend on the ionization method and energy.
X-ray Diffraction Analysis for Solid-State Structure
X-ray diffraction (XRD) is an indispensable tool for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the crystalline solid, detailed information about the arrangement of atoms, bond lengths, bond angles, and unit cell dimensions can be obtained.
Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure. This technique involves growing a single, high-quality crystal of the compound, which is then mounted on a diffractometer. The resulting diffraction data allows for the complete solution of the crystal structure, including the absolute configuration of chiral molecules.
For quinoxaline analogs, SC-XRD studies have revealed detailed structural information. For instance, the crystal structure of 2-chloroquinoxaline (B48734) was determined to be monoclinic with the space group P21/n. researchgate.net In another example, a study on 2-(2,3-bis(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)aniline reported a triclinic crystal system with the space group P1. researchgate.net These studies provide precise atomic coordinates, bond lengths, and angles, which are crucial for understanding the molecule's conformation.
The planarity of the quinoxaline ring system is a key feature often analyzed. In 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline, the fused bicyclic ring system is not entirely planar, with a dihedral angle of 2.25 (6)° between its constituent rings. researchgate.net Deviations from planarity in the quinoxaline moiety can be influenced by the nature and steric bulk of the substituents.
Table 1: Crystallographic Data for Selected Quinoxaline Analogs
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 2-Chloroquinoxaline | C₈H₅ClN₂ | Monoclinic | P2₁/n | 9.1299 (2) | 3.8082 (1) | 21.0777 (6) | 90 | 93.028 (2) | 90 | researchgate.net |
| 2-Phenyl-3-(prop-2-yn-1-yloxy)quinoxaline | C₁₇H₁₂N₂O | Triclinic | P1 | 8.4614 (14) | 9.0947 (15) | 9.5360 (16) | 87.739 (2) | 72.963 (2) | 69.028 (2) | researchgate.net |
| 2-(2,3-bis(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)aniline | C₃₀H₂₄N₄O₂ | Triclinic | P1 | 8.7813 (5) | 12.2074 (7) | 12.7561 (7) | 112.071 (2) | 106.856 (2) | 92.265 (2) | researchgate.net |
This table is interactive. You can sort and filter the data.
Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and to assess the purity of a crystalline sample. researchgate.net Unlike SC-XRD, PXRD is performed on a polycrystalline powder, and the resulting diffraction pattern is a fingerprint of the crystalline material. It is particularly valuable in the pharmaceutical industry for detecting and quantifying polymorphism, the ability of a compound to exist in more than one crystal structure. rigaku.comresearchgate.net
Different polymorphic forms of a substance can exhibit distinct physical properties, which is of critical importance for drug development. researchgate.net PXRD patterns can be used to distinguish between different polymorphs by comparing the peak positions and intensities. rigaku.com For instance, small changes in the PXRD pattern, such as the appearance of new peaks or shifts in existing peaks, can indicate the presence of a new polymorphic form. researchgate.net The technique is also employed to monitor phase transformations that may occur due to factors like temperature, humidity, or pressure. rigaku.com Benchtop PXRD systems are now commonly used for routine analysis in both research and quality control settings. youtube.com
Intermolecular Interaction Analysis in Crystalline States
The arrangement of molecules in a crystal is governed by a complex network of intermolecular interactions. Understanding these interactions is key to predicting and controlling the solid-state properties of materials.
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal. researchgate.netnih.gov The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts can be obtained.
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Selected Quinoxaline Analogs
| Compound | H···H | H···C/C···H | H···O/O···H | Other | Ref. |
| 1-Nonyl-3-phenylquinoxalin-2-one | 70.6% | 15.5% | 4.6% | 9.3% | nih.gov |
| 5-Nitroquinolin-8-yl-3-bromobenzoate | - | - | 24.6% (O-H) | - | researchgate.net |
| 5-Nitroquinolin-8-yl-3-chlorobenzoate | - | - | 25.1% (O-H) | - | researchgate.net |
This table is interactive. You can sort and filter the data.
Hydrogen bonds and π-stacking interactions are among the most important non-covalent forces that direct the self-assembly of molecules in the crystalline state. nih.gov In quinoxaline derivatives, the presence of nitrogen atoms in the quinoxaline ring and potentially other functional groups allows for the formation of various types of hydrogen bonds, such as C—H···N and C—H···O interactions.
In the crystal structure of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline, the molecules are linked by C—H···N hydrogen bonds, forming corrugated layers. researchgate.netnih.gov Similarly, in 1-nonyl-3-phenylquinoxalin-2-one, C—H···O interactions between neighboring molecules lead to the formation of chains. nih.gov
π-stacking interactions between the aromatic rings of the quinoxaline moieties are also frequently observed. These interactions play a crucial role in the stabilization of the crystal packing. For instance, in 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline, π-stacking interactions are present alongside hydrogen bonds. researchgate.netnih.gov The shape index plotted on the Hirshfeld surface is a useful tool for visualizing these π···π stacking interactions, which appear as adjacent red and blue triangles. mdpi.com The interplay of these directional interactions dictates the final three-dimensional architecture of the crystal.
Computational and Theoretical Investigations of 2 2 Furyl Quinoxaline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For a molecule like 2-(2-Furyl)quinoxaline, these calculations can elucidate its electronic behavior and predict its response to external stimuli such as light.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations can determine the optimized molecular geometry, electronic energies, and various other properties of this compound in its ground state. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)), one can obtain a detailed picture of the molecule's electronic configuration and stability.
A typical output from a DFT calculation on this compound would include its total energy, the energies of its molecular orbitals, and the optimized bond lengths and angles. This information is crucial for understanding the molecule's fundamental chemical characteristics.
To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT extends the principles of DFT to study electronic excited states, providing information about absorption spectra, transition energies, and the nature of electronic transitions. This method is invaluable for understanding the photophysical processes that may occur in the molecule, such as fluorescence or intramolecular charge transfer.
A TD-DFT analysis of this compound would yield a theoretical UV-Vis absorption spectrum, with predicted absorption maxima (λ_max) and corresponding oscillator strengths, which indicate the intensity of the transitions. It would also characterize the nature of the excited states, for instance, whether they are localized on a specific part of the molecule or involve charge transfer between the furan (B31954) and quinoxaline (B1680401) rings.
Molecular Orbital Analysis
The analysis of molecular orbitals (MOs) provides a qualitative and quantitative understanding of chemical bonding and reactivity. For this compound, this analysis can reveal key insights into its electronic properties and potential for chemical reactions.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition. A smaller HOMO-LUMO gap generally implies higher reactivity.
A hypothetical FMO analysis for this compound would provide the energy values for the HOMO and LUMO. The distribution of the electron density of these orbitals would show which parts of the molecule are most likely to be involved in electron donation and acceptance.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| LUMO | Value not available |
| HOMO | Value not available |
| Gap | Value not available |
No specific experimental or theoretical data for the HOMO and LUMO energies of this compound are available in the public domain.
In molecules containing electron-donating and electron-accepting moieties, excitation by light can lead to an Intramolecular Charge Transfer (ICT) process, where an electron is transferred from the donor to the acceptor part of the molecule. In this compound, the furan ring could potentially act as an electron donor and the quinoxaline system as an electron acceptor. TD-DFT calculations are instrumental in studying the likelihood and nature of such ICT states. The formation of an ICT state can significantly influence the molecule's fluorescence properties, often leading to a large Stokes shift and sensitivity to solvent polarity.
A computational study on ICT in this compound would analyze the electron density distribution in the ground and excited states to identify any significant charge separation upon excitation.
Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule, providing a picture of the electron density distribution. This analysis partitions the total electron population among the different atoms, offering insights into the polarity of bonds and the reactive sites within the molecule. While Mulliken charges are known to be basis-set dependent, they can still provide valuable qualitative information about the distribution of electrons.
A Mulliken population analysis for this compound would assign a partial charge to each atom in the molecule. This would help in identifying the most electron-rich and electron-deficient centers, which is crucial for predicting how the molecule might interact with other chemical species.
Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Partial Charge (a.u.) |
| N1 (quinoxaline) | Value not available |
| N4 (quinoxaline) | Value not available |
| O (furan) | Value not available |
Specific Mulliken charge values for this compound are not available in the surveyed literature.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools designed to correlate the structural or property-based descriptors of a compound with its physicochemical properties or biological activity, respectively. These models are pivotal in drug discovery and materials science for predicting the behavior of novel compounds.
While extensive QSAR studies have been conducted on various quinoxaline derivatives to elucidate their therapeutic potential, specific QSPR or QSAR models focusing solely on this compound are not prominently available in the reviewed literature. However, the principles of these studies on analogous compounds offer a framework for understanding what such an analysis would entail for this compound. For instance, QSAR studies on 2-(aryl or heteroaryl)quinolin-4-amines, a related class of nitrogen-containing heterocycles, have successfully provided guidelines for designing new anti-HIV-1 agents. acs.orgresearchgate.net Similarly, research on quinoxalin-2(1H)-one derivatives has established structure-activity relationships for antiviral activity against the hepatitis C virus. researchgate.net A computational analysis of 2-aryl quinoxaline derivatives as α-amylase inhibitors also highlights the use of 3D-QSAR modeling to identify key structural features for biological activity. researchgate.net
A typical QSAR/QSPR study for this compound would involve calculating a range of molecular descriptors, including:
Topological descriptors: Describing the atomic connectivity.
Geometrical descriptors: Relating to the 3D structure of the molecule.
Electronic descriptors: Such as dipole moment and orbital energies.
Quantum-chemical descriptors: Derived from quantum mechanical calculations.
These descriptors would then be used to build a mathematical model that links the structure to a specific property (e.g., solubility, melting point) or activity (e.g., enzyme inhibition, receptor binding). Although a dedicated model for this compound is not present, the established success of QSAR/QSPR in the broader quinoxaline family suggests its utility for predicting the properties and activities of this specific compound.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide critical information about its conformational flexibility and its non-covalent interactions with other molecules, such as biological macromolecules or solvent molecules.
Specific MD simulation studies dedicated to the conformational analysis and interactions of this compound are not detailed in the available literature. However, the methodology has been applied to similar heterocyclic systems. For example, a study on 4-(2'-furyl)-2-(methylamino)pyrimidine utilized MD simulations alongside NMR techniques and semi-empirical calculations to investigate its conformational transformations. nih.gov Such a study revealed that the furan-pyrimidine ring system predominantly exists in an s-trans conformation in solution. nih.gov
For this compound, an MD simulation would typically involve:
Defining a force field, which is a set of parameters that describe the potential energy of the system.
Placing the molecule in a simulated environment, such as a box of water molecules, to mimic solution conditions.
Solving Newton's equations of motion for the system, which generates a trajectory of atomic positions and velocities over time.
Theoretical Prediction of Photophysical and Electrochemical Parameters
The photophysical and electrochemical properties of quinoxaline derivatives are of great interest for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Theoretical methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in predicting these properties.
DFT calculations are widely used to determine the electronic structure of molecules, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the electronic absorption and emission properties of a molecule, as well as its electrochemical behavior.
Studies on various quinoxaline derivatives provide a strong basis for predicting the properties of this compound. For example, DFT calculations on quinoxalin-2(H)-one and its derivatives have been used to calculate their redox potentials and HOMO-LUMO energy gaps. Theoretical investigations on other quinoxaline derivatives have successfully predicted their electronic and photovoltaic properties, showing good correlation with experimental data. researchgate.net
For this compound, DFT calculations would predict the energies of its frontier molecular orbitals. The introduction of the electron-rich furan ring is expected to influence these energy levels compared to the parent quinoxaline molecule. TD-DFT calculations can further predict the electronic absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions (e.g., π-π* or n-π*).
The electrochemical properties, such as reduction potentials, can also be computationally estimated. Studies on 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives have shown a strong correlation between computationally calculated reduction potentials and experimentally measured values. These calculations help in understanding the ease with which a molecule can accept or donate electrons, which is fundamental to its application in redox-active materials.
Below is a table summarizing representative theoretically predicted parameters for some quinoxaline derivatives, illustrating the type of data generated from such computational studies. It is important to note that these values are for related compounds and not for this compound itself, for which specific data is not available in the cited literature.
| Compound/Derivative Class | Method | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Energy Gap (eV) | Predicted λmax (nm) | Source |
| Quinoxalin-2(H)-one | DFT/B3LYP/6-311G | - | - | - | - | |
| 3-Methylquinoxalin-2(1H)-one | DFT/B3LYP/6-311G | - | - | - | - | |
| 3-Aminoquinoxalin-2(1H)-one | DFT/B3LYP/6-311G | - | - | - | - | |
| Various Quinoxaline Dyes | B3LYP/6-311G(d,p) | -5.8 to -6.9 | -2.0 to -2.9 | 3.7 to 4.2 | 340-420 | researchgate.net |
These theoretical predictions are invaluable for the rational design of new materials. By systematically modifying the structure of this compound in silico (e.g., by adding substituents) and calculating the resulting changes in its photophysical and electrochemical parameters, researchers can efficiently screen for candidates with desired properties before embarking on synthetic efforts.
Photophysical Properties and Optoelectronic Applications of 2 2 Furyl Quinoxaline Derivatives
Luminescence Characteristics
Quinoxaline (B1680401) derivatives are recognized for their significant luminescence properties, which are heavily influenced by their molecular structure and environment. researchgate.net The quinoxaline moiety itself acts as a representative fluorophore, and its combination with other aromatic or heteroaromatic groups can lead to materials with valuable photophysical and electrochemical properties. researchgate.net The presence of the electron-rich furan (B31954) ring attached to the electron-deficient quinoxaline core creates a donor-acceptor (D-A) type structure, which is fundamental to many of the observed luminescent phenomena.
Photoluminescence (PL) and Electroluminescence (EL) Properties
The photoluminescence (PL) and electroluminescence (EL) of quinoxaline derivatives are central to their application in light-emitting devices. These compounds, known for being π-deficient aromatic heterocycles, are often used as electron-withdrawing components in push-pull structures that facilitate intramolecular charge transfer (ICT), a process that can induce strong luminescence. researchgate.net
The emission color of these derivatives can be tuned across the visible spectrum. For instance, various derivatives have been developed as blue and green fluorescent materials. nitech.ac.jp Through strategic molecular design, such as the synthesis of 2,3-di(thiophen-2-yl)quinoxaline based amine derivatives, emission in the yellow-blue region (465 to 566 nm) has been achieved. researchgate.net In the solid state, intermolecular interactions can cause a red-shift in the emission spectrum compared to the solution state. researchgate.net
When incorporated into organic light-emitting diodes (OLEDs), these materials can exhibit efficient electroluminescence. A device utilizing the quinoxaline derivative 4,4'-((1E,1'E)-quinoxaline-2,3-diylbis(ethene-2,1-diyl))bis(N,N-dimethylaniline) (QDMA2) as the emissive layer demonstrated a correlated color temperature of 1875 K, indicative of a warm white light emission. nih.gov The performance of such devices is highly dependent on the molecular structure, which influences charge transport and recombination efficiency. For example, a bipolar host material based on a carbazole-quinoxaline structure, 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ), has been successfully employed in yellow phosphorescent OLEDs. researchgate.net
Table 1: Photoluminescence (PL) Data for Representative Quinoxaline Derivatives
| Compound Name | Solvent/State | Excitation Max (λex, nm) | Emission Max (λem, nm) |
|---|---|---|---|
| 2,3-di(thiophen-2-yl)quinoxaline amine derivatives (general) | Varies | ICT Band (390-461) | 465 - 566 |
| 6-chloro-2,3-di(pyridine-2-yl)quinoxaline (2-CPQ) | DMF | - | 607, 653 |
| 4,4'-...bis(N,N-dimethylaniline) (QDMA2) | Aggregated State | - | - |
Data compiled from references researchgate.netnih.govnih.govnih.gov.
Absolute Photoluminescence Quantum Yield Determination
The photoluminescence quantum yield (PLQY or ΦF) is a critical parameter that quantifies the efficiency of the emission process, representing the ratio of photons emitted to photons absorbed. High PLQY is a desirable trait for materials used in applications like OLEDs and fluorescent probes. depaul.edu The PLQY can be determined using either absolute or relative methods. The absolute method often involves an integrating sphere to collect all emitted light, while the relative method compares the fluorescence intensity of the sample to a standard with a known quantum yield. depaul.edu
The quantum yield of quinoxaline derivatives can vary widely depending on their structure and environment. For example, 6-chloro-2,3-di(pyridine-2-yl)quinoxaline (2-CPQ) was reported to have a fluorescence quantum yield (ΦF) of 0.21 in DMF. nih.gov In contrast, some quinoxalinone derivatives may exhibit very low quantum yields (e.g., 2.3%), which can be advantageous for applications like photocatalysis where energy retention in the excited state is preferred over light emission. depaul.edu For materials designed for OLEDs, a high solid-state PLQY is crucial. A dual-core deep-blue emitter, TPO-AP, which incorporates an oxazole (B20620) moiety, exhibited a high PLQY of 88% in solution. nih.gov This high efficiency is often achieved by designing molecules with rigid structures that minimize non-radiative decay pathways. depaul.edu
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy is a powerful technique used to study the excited-state dynamics of fluorescent molecules. bmglabtech.com It measures the decay of fluorescence intensity over time after excitation by a short pulse of light, providing the fluorescence lifetime (τ). bmglabtech.compsu.edu This lifetime is sensitive to the fluorophore's local environment and can reveal information about various de-excitation processes, such as intersystem crossing and non-radiative decay. nih.govnih.gov
For quinoxaline derivatives, fluorescence lifetimes are typically in the nanosecond range. nih.gov For example, time-resolved photoluminescence (TRPL) measurements of a high-efficiency deep-blue emitter (TPO-AP) showed a mono-exponential decay with a fluorescence lifetime of 1.36 ns. nih.gov Such short lifetimes are characteristic of prompt fluorescence and are desirable for high-performance OLEDs. The technique can also be used to distinguish between different emissive species. In studies of some aryl-substituted quinoxalines, different decay components can be attributed to a less polar locally excited (LE) state and a more polar intramolecular charge transfer (ICT) state. nih.gov
Halochromic and Solvatochromic Behavior
The optical properties of many quinoxaline derivatives are sensitive to their chemical environment, leading to phenomena such as halochromism (color change with pH) and solvatochromism (color change with solvent polarity).
Halochromism: Certain quinoxaline derivatives can act as pH indicators or chemical sensors. researchgate.netbwise.kr This behavior stems from the protonation or deprotonation of the nitrogen atoms in the pyrazine (B50134) ring, which alters the electronic structure and, consequently, the absorption and emission spectra. researchgate.net For instance, some quinoxaline dyes doped with a strong acid show sensitivity to volatile amines, making them potential indicators for food freshness in intelligent packaging. researchgate.net A benzo[g]indolo[2,3-b]quinoxaline derivative has been reported to exhibit pronounced halochromism, with its absorption spectrum tunable across the entire visible range and into the near-IR depending on the degree of protonation. rsc.org
Solvatochromism: Quinoxaline derivatives with donor-acceptor architectures often exhibit significant solvatochromism. nih.govnih.gov This is due to a change in the dipole moment of the molecule upon excitation. Polar solvents tend to stabilize the more polar excited state more than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. nih.govresearchgate.net A detailed study of quinoxalines substituted with aryl moieties like naphthalene (B1677914) and anthracene (B1667546) revealed that in polar solvents, emission can occur from both a locally excited (LE) state and a highly polar intramolecular charge transfer (ICT) state. nih.gov The large change in Stokes shift with increasing solvent polarity is a key indicator of the ICT character of the emissive state. This property is crucial as it demonstrates how the emission color can be tuned simply by changing the solvent environment. nih.gov
Table 2: Solvatochromic Data for an Exemplary Donor-Acceptor Quinoxaline Derivative
| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|---|
| n-Hexane | 31.0 | 380 | 450 | 4200 |
| Toluene | 33.9 | 385 | 475 | 5000 |
| Chloroform | 39.1 | 390 | 510 | 6100 |
Note: This table represents typical solvatochromic behavior for donor-acceptor quinoxaline derivatives and is illustrative. Data is generalized from principles described in reference nih.gov.
Aggregation-Induced Emission (AIE) Phenomena and Nanoparticle Formation
While many conventional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases upon aggregation, a unique class of molecules exhibits the opposite effect, known as aggregation-induced emission (AIE). nih.gov In AIE-active molecules, emission is weak in dilute solutions but becomes strong in the aggregated state or solid state. This phenomenon is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and opens up the radiative pathway. rsc.org
The AIE effect has been observed in certain quinoxaline derivatives. For example, quinoxaline derivatives functionalized with tetraphenylethene (TPE), a well-known AIE-active moiety, have been synthesized and shown to exhibit typical AIE properties. rsc.org The formation of nanoparticles in poor solvents (like water added to a THF solution) leads to a significant enhancement of fluorescence intensity. nih.gov This property is highly valuable for applications in bioimaging and sensing. Interestingly, subtle structural modifications can lead to a transformation from ACQ to AIE behavior, highlighting the precision required in molecular design. nih.gov For instance, a study on BN-doped polycyclic aromatic hydrocarbons demonstrated that changing a substituent group could switch the molecule from being ACQ-active to AIE-active. nih.gov This tunability makes AIE-active quinoxalines promising materials for advanced applications, including the fabrication of luminescent ultrathin films. bmglabtech.com
Applications in Organic Optoelectronics
The versatile electronic and photophysical properties of quinoxaline derivatives make them highly suitable for a range of applications in organic optoelectronics, particularly in organic light-emitting diodes (OLEDs). google.com Their electron-deficient nature makes them excellent electron-transporting materials (ETMs), while their tunable luminescence allows them to be used as emitters or hosts in the emissive layer. researchgate.netgoogle.com
Quinoxaline derivatives can be incorporated into various layers of an OLED device. They have been successfully used as materials for the electron transporting layer, the hole transporting layer, and as both hosts and guests (dopants) in the light-emitting layer. google.com The ability to modify the quinoxaline structure allows for the precise tuning of energy levels (HOMO/LUMO) to facilitate efficient charge injection and transport, leading to high-performance devices. researchgate.net
For example, a device using a chrysene-based quinoxaline derivative as a deep-blue emitter achieved an external quantum efficiency (EQE) of 4.13%. nih.gov In another instance, a carbazole-quinoxaline derivative (DCQ) was used as a host for a yellow phosphorescent emitter, demonstrating the versatility of these compounds. researchgate.net Furthermore, the development of dual-core structures incorporating quinoxaline-like moieties has led to deep-blue emitters with high efficiency and color purity, overcoming common issues like excimer formation seen in planar single-core chromophores. nih.gov The good thermal stability and ability to form stable amorphous films are additional advantages that make quinoxaline derivatives attractive for commercial OLED applications. google.com
Table 3: List of Chemical Compounds Mentioned
| Abbreviation / Trivial Name | Full Chemical Name |
| 2-(2-Furyl)quinoxaline | 2-(Furan-2-yl)quinoxaline |
| QDMA2 | 4,4'-((1E,1'E)-quinoxaline-2,3-diylbis(ethene-2,1-diyl))bis(N,N-dimethylaniline) |
| DCQ | 2,3-di(9H-carbazol-9-yl)quinoxaline |
| 2-CPQ | 6-chloro-2,3-di(pyridine-2-yl)quinoxaline |
| TPO-AP | 4,5-diphenyl-2-(4-(10-(pyren-1-yl)anthracen-9-yl)phenyl)oxazole |
| TPE | Tetraphenylethene |
| DPA-BN-BFT, MeO-DPA-BN-BFT, DMA-DPA-BN-BFT | Functionalized Boron-Nitrogen Luminogens |
| 2,3-di(thiophen-2-yl)quinoxaline | 2,3-Di(thiophen-2-yl)quinoxaline |
Organic Light-Emitting Diodes (OLEDs) and Organic Light-Emitting Transistors (OLETs)
Derivatives of quinoxaline are recognized for their role as planar and rigid conjugated structures, making them valuable in the development of organic light-emitting diodes (OLEDs) and as ligands in light-emitting materials. nih.gov Their inherent luminescence and thermal stability are key attributes for these applications. google.com For instance, novel quinoxaline derivatives have been shown to increase the glass transition temperature (Tg) and improve thermal stability, allowing them to function effectively as a hole transporting layer, a host or guest in an emitting layer, or an electron transporting layer in an OLED device. google.com
In one study, a quinoxaline–fluorene co-polymer, PFQ10, was synthesized and demonstrated blue photoluminescence with an emission maximum at 459 nm and a relative fluorescence quantum yield of 0.37. elsevierpure.com When incorporated into an OLED, this co-polymer produced blue-green electroluminescence, highlighting the potential of quinoxaline-based materials in creating efficient light-emitting devices. elsevierpure.com While quinoxaline derivatives have been extensively used as electron-transporting materials in OLEDs, their application as materials for the hole-transporting layer and the host or guest of the emitting layer, either simultaneously or individually, has been less explored. google.com
Development of Organic Semiconductors with Charge Transporting Properties
The electron-deficient nature of the quinoxaline chromophore makes it a suitable component for constructing high-performance organic semiconductors. nih.gov In the design of these materials, a suitable donor structure can modulate the highest occupied molecular orbital (HOMO), while a suitable acceptor group, like quinoxaline, can adjust the lowest unoccupied molecular orbital (LUMO). frontiersin.org This tuning of frontier molecular orbital levels is crucial for achieving efficient charge injection from the electrode into the semiconductor layer. frontiersin.org
A study focused on a novel alternating donor-acceptor polymer, PQ1, which was synthesized using a quinoxaline derivative as the electron-deficient unit. nih.gov This polymer exhibited strong intramolecular charge transfer, a narrow electrochemical band gap, and a high HOMO energy level, all of which are beneficial for charge transport. nih.gov The resulting material demonstrated p-type semiconductor properties with a notable hole mobility of up to 0.12 cm² V⁻¹ s⁻¹. nih.gov Such findings underscore the significant potential of quinoxaline-type chromophores in the creation of novel organic semiconductors for applications like organic field-effect transistors (OFETs). nih.gov Theoretical investigations based on first-principles calculations have also provided a framework for understanding and controlling the molecular packing and charge-transport properties of organic small-molecule semiconductors. nih.gov
Research on this compound as Advanced Dyes and Pigments
The versatile structure of this compound and its derivatives has led to their exploration as advanced dyes and pigments in various technological applications. Their ability to absorb and emit light, coupled with their electronic properties, makes them suitable for use in solar cells and for non-linear optical applications.
Design and Synthesis of Quinoxaline-Based Dyes for Solar Cells
Quinoxaline-based compounds have emerged as promising candidates for use in dye-sensitized solar cells (DSSCs) and organic solar cells (OSCs). rsc.orgrsc.org In DSSCs, for example, two novel organic sensitizers, FNE55 and FNE56, which contain a 6,7-difluoroquinoxaline (B3116332) moiety, have been designed and synthesized. rsc.org The introduction of fluorine atoms into the quinoxaline unit enhances its electron-withdrawing ability, leading to stronger push-pull interactions and a narrower energy band gap. rsc.org
In the realm of OSCs, recently developed quinoxaline-based acceptors have garnered interest due to their low reorganization energy and high potential for structural modification. rsc.org These characteristics contribute to reduced energy loss and improved charge generation and transport, ultimately enhancing the photovoltaic performance of the solar cells. rsc.orgrsc.org For instance, the modification of the A-DA'D-A molecular structure with a quinoxaline unit has shown considerable promise for increasing the open-circuit voltage (VOC) and power conversion efficiency (PCE). acs.org One study reported that a solar cell based on the acceptor AQx-2, which features a quinoxaline-containing central unit, achieved a significantly improved PCE of 16.64%. rsc.org
| Compound | Application | Key Finding | Power Conversion Efficiency (PCE) |
| FNE55 & FNE56 | Dye-Sensitized Solar Cells (DSSCs) | Introduction of fluorine enhances electron-withdrawing ability. rsc.org | Not specified |
| AQx-2 | Organic Solar Cells (OSCs) | Balanced charge transport and suppressed recombination. rsc.org | 16.64% rsc.org |
| BTP-3FBr | Organic Solar Cells (OSCs) | Asymmetric structure with Br and F substitution leads to suitable crystallization. acs.org | 18.34% acs.org |
| P3 | Polymer Solar Cells (PSCs) | 2-D conjugated polythiophene with bi(thienylenevinylene) side chains. acs.org | 3.18% acs.org |
Light-Harvesting Efficiencies of this compound Chromophores
The efficiency of solar cells and other light-dependent technologies hinges on the ability of their constituent chromophores to harvest light effectively. Quinoxaline-based dyes have demonstrated broad photoresponse, a crucial characteristic for efficient light harvesting. For instance, five novel metal-free organic dyes containing a dipentyldithieno[3,2-f:2',3'-h]quinoxaline (DPQ) unit were synthesized and showed broad absorption, with the absorption edges of some extending to 800 nm on TiO2 films. nih.gov
The light-harvesting efficiency (LHE) is a key parameter in determining the short-circuit current density (Jsc) in solar cells. jmaterenvironsci.com Theoretical studies using DFT (Density Functional Theory) have been employed to evaluate the LHE of quinoxalinone-based organic dyes. jmaterenvironsci.com These studies, along with experimental data, indicate that the structural organization of the light-harvesting complex plays a pivotal role in determining the efficiency of light-dependent reactions. nih.gov Highly fluorescent and photostable chromophores based on benzo heterocyclic systems, including quinoxalines, are being developed for wavelength conversion films to enhance the solar harvesting efficiency of photovoltaic devices. google.com
Non-Linear Optical (NLO) Properties
Quinoxaline derivatives have also been investigated for their non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. nih.gov Research on a series of soluble pyrrolo[1,2-a]quinoxalines has revealed significant off-resonant second hyperpolarizability (γ) and non-linear refractive index (n2) values. researchgate.net These properties were studied using the degenerate four-wave mixing technique at a wavelength of 800 nm with 70 fs pulses. researchgate.net The measured values for these quinoxaline derivatives were found to be comparable to or larger than those of similar molecular structures, indicating their potential for use in optical devices. researchgate.net
The Z-scan technique is another method used to measure NLO properties. For example, studies on fluorescein (B123965) dye doped with a polymer and nanoparticles have used this technique to determine the non-linear refractive index and absorption coefficient. mdpi.com The results showed a negative non-linear refractive index, indicating a self-defocusing phenomenon. mdpi.com The third-order non-linear optical susceptibility (χ⁽³⁾) and non-linear refractive index (n₂) can also be calculated from linear optical parameters. rsc.org
| Compound Family | NLO Property Investigated | Key Finding |
| Pyrrolo[1,2-a]quinoxalines | Second hyperpolarizability (γ) and non-linear refractive index (n₂) | Demonstrated large off-resonant γ and n₂ values, suggesting potential for optical device applications. researchgate.net |
| (N-alkylpyrrol-2-yl)squaraine derivatives | Second Harmonic Generation (SHG) | SHG arises from a surface-induced orientational effect. researchgate.net |
Electrochemical Behavior and Redox Studies of 2 2 Furyl Quinoxaline Systems
Cyclic Voltammetry and Electrochemical Band Gap Determination
Cyclic voltammetry (CV) is a principal technique used to investigate the redox properties of 2-(2-furyl)quinoxaline systems. CV measurements allow for the determination of crucial electronic parameters, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These parameters are essential for evaluating the potential of these materials in electronic devices.
The electrochemical band gap (E_g^el) can be calculated from the onset potentials of the oxidation (E_ox^onset) and reduction (E_red^onset) processes observed in the cyclic voltammogram, using the following equation:
E_g^el = e(E_ox^onset - E_red^onset)
In studies of polymers incorporating the 2,3-di(2-furyl)quinoxaline unit, the introduction of this acceptor moiety has been shown to broaden the valence and conduction bands, leading to smaller band gaps. sci-hub.cat For instance, polymers designed with this acceptor unit and various thiophene-based donor units exhibit optical band gaps ranging from 1.15 eV to 1.34 eV. sci-hub.cat
The HOMO and LUMO energy levels are determined from the onset oxidation and reduction potentials, respectively. nih.gov For example, in a study of two-dimensional quinoxaline-based polymers, the incorporation of different electron-withdrawing substituents on the quinoxaline (B1680401) ring systematically tuned these energy levels. A fluorine-substituted polymer (PBCl-MTQF) showed HOMO/LUMO levels of -5.06/-3.27 eV, while a cyano-substituted polymer (PBCl-MTQCN) had levels of -5.14/-3.38 eV. nih.gov This demonstrates the tunability of the electronic properties through chemical modification.
Table 1: Electrochemical Properties of this compound-based Polymers
| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Source |
|---|---|---|---|---|
| PBCl-MTQF | -5.06 | -3.27 | 1.79 | nih.gov |
This table is interactive. You can sort and filter the data.
Electron-Accepting and Electron-Transporting Properties
The quinoxaline moiety is a well-established electron acceptor, and this characteristic is central to the function of this compound derivatives in organic electronics. nih.govnih.gov These compounds are considered attractive electron-transporting materials for use in devices like organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.netd-nb.info
Their strong electron-accepting nature facilitates efficient electron injection and charge collection when used as components in electronic devices. beilstein-journals.org The combination of the electron-deficient quinoxaline core with various donor units allows for the creation of donor-acceptor (D-A) type polymers with tailored properties. sci-hub.cat In these systems, the 2,3-di(2-furyl)quinoxaline unit acts as the electron-accepting component, which is critical for their functionality. sci-hub.cat The resulting polymers often exhibit strong electron-acceptor characteristics and are considered good n-type (electron-transporting) conjugated polymers. sci-hub.cat
The performance of these materials is highly dependent on their molecular structure. For example, the strategic placement of side chains can significantly influence charge transport and device efficiency. beilstein-journals.org Furthermore, quinoxaline derivatives can serve as auxiliary acceptors, enhancing the electron injection process by optimizing the alignment of the LUMO energy level with the conduction band of other materials in a device, such as TiO₂ nanoparticles. d-nb.infobeilstein-journals.org
Electrochemical Reduction Mechanisms and Radical Anion Formation
The electrochemical reduction of 2-substituted quinoxalines in aprotic media proceeds through a distinct mechanism involving the formation of radical anions. abechem.comabechem.com Studies combining cyclic voltammetry and electron paramagnetic resonance (EPR) spectroscopy have confirmed that the electrochemical conversion of these compounds involves a single-electron transfer to form a stable radical anion. abechem.comabechem.com This single-electron reduction mechanism is characteristic of the quinoxaline fragment itself. abechem.com
The process can be described by an electrochemical-chemical-electrochemical (ECE) mechanism, particularly in the presence of proton sources. d-nb.info The initial step is a reversible, one-electron reduction to form the radical anion (Q•⁻):
Q + e⁻ ⇌ Q•⁻
This radical anion is often stable enough to be detected spectroscopically. The stability of this intermediate is a key feature of the quinoxaline system's redox behavior. d-nb.info A linear correlation has been established between the reduction potential of various 2-substituted quinoxaline derivatives and their electron affinity, which confirms a unified radical-nature reduction mechanism across the series. abechem.comabechem.com This relationship allows for the comparison of their electron-accepting capabilities, which is valuable for screening potential candidates for further research and application. abechem.com
Mechanistic Research on Biological Relevance of 2 2 Furyl Quinoxaline Derivatives Excluding Clinical, Dosage, Safety
Investigating Molecular Interactions with Proteins and Enzymes
The biological effects of 2-(2-Furyl)quinoxaline derivatives are often rooted in their specific interactions with various proteins and enzymes, leading to the modulation of their functions.
Binding to Viral Proteins (e.g., NS1A, CypA, HIV-1 Reverse Transcriptase)
Quinoxaline (B1680401) derivatives have shown potential as antiviral agents through their ability to bind to crucial viral proteins. For instance, certain quinoxaline analogs can disrupt the binding of the influenza A virus NS1A protein to double-stranded RNA (dsRNA). nih.gov This interaction is critical for the virus's ability to counteract the host's immune response. Docking studies have suggested that these derivatives can engage in both hydrophilic and hydrophobic interactions within the active sites of viral proteins. nih.gov
In the context of HIV, the host protein Cyclophilin A (CypA) plays a complex role in the viral life cycle by binding to the HIV-1 capsid. nih.govbiorxiv.org While specific studies on this compound are not detailed, the broader class of quinoxaline derivatives has been investigated for their impact on HIV. For example, the quinoxaline derivative S-2720 acts as a potent inhibitor of HIV-1 reverse transcriptase (RT) activity and viral replication. nih.gov This inhibition is achieved by binding to the RT enzyme, though in a manner distinct from other non-nucleoside RT inhibitors. nih.gov This highlights the potential for quinoxaline-based compounds to interfere with viral replication through direct protein binding.
Table 1: Investigated Viral Protein Interactions of Quinoxaline Derivatives
| Viral Protein Target | Interacting Quinoxaline Derivative Class | Observed Mechanistic Effect |
| Influenza A NS1A | Quinoxaline analogs | Disrupts dsRNA binding to the NS1A protein. nih.gov |
| HIV-1 Reverse Transcriptase | S-2720 (a quinoxaline derivative) | Potent inhibition of enzyme activity and viral replication. nih.gov |
| HIV-1 Capsid (via CypA) | General (inferred) | Modulation of early steps in the HIV-1 replication cycle. nih.govbiorxiv.org |
Enzyme Inhibition Mechanisms (e.g., Soybean Lipoxygenase, PDGF Receptor Tyrosine Kinase)
The inhibitory action of quinoxaline derivatives extends to various enzymes, including those involved in inflammatory and cell signaling pathways. While specific data on this compound and soybean lipoxygenase is limited, the broader class of quinoxaline derivatives has been shown to inhibit enzymes like cyclooxygenase-2 (COX-2), which shares functional similarities with lipoxygenases in the context of inflammation. nih.gov
A notable example of enzyme inhibition is seen with Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase. The quinoxaline-based inhibitor, RPR127963, has demonstrated potent and selective inhibition of this enzyme. nih.gov This inhibition is crucial in preventing processes like restenosis. nih.gov Further research into novel quinoxaline derivatives has identified compounds that act as dual inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and COX-2. nih.gov Molecular docking studies have provided insights into how these molecules fit into the catalytic binding pockets of these enzymes, correlating well with their observed biological activities. nih.gov Additionally, two novel quinoxaline-based compounds have been designed as potent inhibitors of EphA3 tyrosine kinase, demonstrating high efficacy in controlling tumor size in preclinical models. nih.gov
Modulation of Cellular Pathways at a Mechanistic Level (e.g., SOS-response in bacteria)
Quinoxaline derivatives can influence cellular pathways at a fundamental level. For instance, in bacteria, these compounds can induce DNA damage, which in turn can trigger the SOS-response, a global response to DNA damage in which the cell cycle is arrested and DNA repair and mutagenesis are induced. The predicted mode of action for quinoxaline-2-carboxylic acid 1,4-dioxide derivatives as DNA-damaging agents has been confirmed through the genomic sequencing of resistant M. smegmatis mutants, which revealed numerous single-nucleotide polymorphisms. mdpi.com
Furthermore, commensal bacteria can generate reactive oxygen species (ROS) that modulate cellular signaling. nih.gov This bacterially induced oxidative stress can lead to the inactivation of the neddylation machinery, a key regulatory process for certain E3 ubiquitin ligases. nih.gov While not directly involving this compound, this illustrates a mechanism by which cellular pathways can be modulated by external factors, a principle that could be relevant to the action of some quinoxaline derivatives.
Interaction with Nucleic Acids (e.g., dsRNA binding domain interaction, DNA binding properties)
The interaction with nucleic acids is a key mechanism for the biological activity of many quinoxaline derivatives. As mentioned earlier, some quinoxaline analogs can inhibit viral function by engaging the dsRNA binding domain of the influenza A NS1A protein. nih.gov This prevents the virus from effectively countering the host's antiviral response. nih.gov
Furthermore, quinoxaline antibiotics, such as echinomycin, are known to bind to double-stranded DNA (dsDNA). nih.govresearchgate.net These compounds can facilitate the binding of peptide nucleic acids (PNA) to dsDNA by distorting the double helix, making it more accessible for PNA invasion. nih.gov The mechanism of binding often involves bifunctional intercalation, where the two quinoxaline rings of the antibiotic insert themselves between the base pairs of the DNA. researchgate.netnih.gov The specificity of this binding can be influenced by the structure of the quinoxaline derivative, with some synthetic analogs showing a preference for (A+T)-rich DNA sequences, in contrast to the GC-rich preference of naturally occurring quinoxaline antibiotics. nih.gov The interaction of quinoxaline derivatives with DNA can lead to the inhibition of RNA synthesis. researchgate.net Some tricyclic and tetracyclic compounds related to the antiviral agent B-220, which contain an indolo[2,3-b]quinoxaline chromophore, have shown that their DNA affinity is dependent on the nature of the side chain attached to the indole (B1671886) nitrogen. researchgate.net
In Vitro Studies of Anti-parasitic Activity Mechanisms (e.g., against Plasmodium falciparum)
Quinoxaline derivatives have demonstrated significant potential as anti-parasitic agents, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. A series of 3-(2'-furyl)quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives have been identified as promising antimalarial candidates, with some showing higher potency against chloroquine-resistant strains than chloroquine (B1663885) itself. nih.gov
Mechanistic studies to understand how these compounds exert their anti-malarial effects have involved in vitro resistance evolution experiments. These studies identified mutations in a gene named pfqrp1 (P. falciparum quinoxaline resistance protein 1), a putative hydrolase, in parasites that developed resistance to a quinoxaline-based compound. nih.govbiorxiv.org Additionally, amplification of the gene encoding a phospholipid-translocating ATPase, pfatp2, was also associated with reduced susceptibility to these compounds. nih.govbiorxiv.org These findings suggest that the anti-parasitic action of these quinoxaline derivatives may involve targeting these specific proteins.
Table 2: In Vitro Antiplasmodial Activity of a 3-(2'-furyl)quinoxaline-2-carbonitrile 1,4-di-N-oxide Derivative
| Compound | Strain | IC50 (µM) | Selectivity Index (SI) |
| Derivative 1 | 3D7 | < 1 | - |
| Derivative 1 | K1 | - | 10.35 |
| Chloroquine | K1 | - | - |
Note: Derivative 1 showed high potency with an IC50 of 0.63 µM and good selectivity. nih.gov
In Vitro Studies of Antimycobacterial Activity Mechanisms
Quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, have emerged as a promising class of antimycobacterial agents. mdpi.comnih.govnih.govunav.edu Their mechanism of action is believed to be novel and distinct from currently used antitubercular drugs. mdpi.com One proposed mechanism involves the inhibition of RNA synthesis through binding to the CpG sites on DNA. mdpi.com
Furthermore, studies have suggested that quinoxaline derivatives may act as inhibitors of the enzyme chorismate mutase or interact with the active site of DNA gyrase in Mycobacterium tuberculosis. mdpi.com The ability of these compounds to inhibit the supercoiling activity of M. tuberculosis gyrase has been investigated to understand their potential mechanism of action. mdpi.com As mentioned previously, the DNA-damaging properties of some quinoxaline-2-carboxylic acid 1,4-dioxides have been confirmed by identifying resistance-conferring mutations in specific genes of M. smegmatis. mdpi.com This multi-faceted approach to targeting mycobacteria underscores the potential of this class of compounds in combating tuberculosis.
In Vitro Studies of Antifungal Activity Mechanisms
The exploration of the antifungal mechanisms of this compound derivatives and related quinoxaline compounds has revealed several ways these molecules interfere with fungal viability. In vitro studies, particularly through microscopic observation and biochemical assays, have provided preliminary evidence of their modes of action, which primarily involve the disruption of fungal cell structure and potential interference with essential cellular processes.
Research into a series of novel quinoxaline derivatives has demonstrated their potent effects on the morphology of plant pathogenic fungi. nih.gov One notable compound, designated 5j , was studied for its impact on Rhizoctonia solani (RS), the fungus responsible for rice sheath blight. nih.govnih.govrsc.org Scanning electron microscopy (SEM) analysis showed that as the concentration of compound 5j increased, the fungal mycelia underwent significant structural damage. nih.gov The normally full, columnar hyphae became concave and inwardly squeezed, eventually collapsing into a sheet-like form. nih.gov This physical deformation is believed to inactivate the mycelium and inhibit further fungal growth. nih.gov
Similarly, another study on quinoxaline-2-oxyacetate hydrazide derivatives identified a compound, referred to as compound 2 , which also induced noticeable pathological changes in the mycelia of R. solani. mdpi.com SEM observations revealed that treated mycelia were disorderly, intertwined, and showed shrinkage. mdpi.com Distinct pits, depressions, and irregular protrusions were also evident on the mycelial surface, suggesting that the compound may affect the integrity of the fungal cell membrane. mdpi.com
Beyond direct morphological damage, broader mechanisms have been proposed for the antifungal action of quinoxaline derivatives. Some studies suggest that these compounds may function by inhibiting DNA synthesis, a fundamental process for cell replication and survival. nih.gov Another proposed mechanism is the generation of reactive oxygen species (ROS). nih.gov The production of ROS can induce significant oxidative stress within the fungal cell, disrupting crucial cellular functions and ultimately leading to cell death. nih.gov
The antifungal efficacy of these derivatives has been quantified in various studies, highlighting their potential against a range of fungal species. For instance, compounds 5j and 5t showed strong activity against R. solani, with EC₅₀ values superior to the commercial fungicide azoxystrobin. nih.govrsc.org In studies targeting human pathogens, a quinoxaline-triazole derivative, compound 5d , demonstrated significant activity against Candida glabrata and Candida krusei. acs.org Another compound, 3-hydrazinoquinoxaline-2-thiol , was also found to be highly effective against several Candida species, including C. albicans, C. glabrata, and C. parapsilosis. nih.gov
Table 1: In Vitro Antifungal Activity of Quinoxaline Derivatives Against Plant Pathogens
| Compound | Fungal Species | EC₅₀ (μg/mL) | Reference |
|---|---|---|---|
| Compound 5j | Rhizoctonia solani | 8.54 | nih.govrsc.org |
| Compound 5t | Rhizoctonia solani | 12.01 | nih.govrsc.org |
| Azoxystrobin (Control) | Rhizoctonia solani | 26.17 | nih.govrsc.org |
| Compound 28 | Rhizoctonia solani | 0.15 | mdpi.com |
| Compound 1 | Rhizoctonia solani | 0.20 | mdpi.com |
| Compound 15 | Gibberella zeae | 0.87 | mdpi.com |
| Compound 15 | Colletotrichum orbiculare | 1.01 | mdpi.com |
Table 2: In Vitro Antifungal Activity of Quinoxaline Derivatives Against Candida Species
| Compound | Fungal Species | MIC₉₀ (μg/mL) | Reference |
|---|---|---|---|
| Compound 5d | Candida albicans | 4 | acs.org |
| Compound 5d | Candida glabrata | 2 | acs.org |
| Compound 5d | Candida krusei | 2 | acs.org |
| Fluconazole (Control) | Candida albicans | 0.5 | acs.org |
| Fluconazole (Control) | Candida glabrata | 2 | acs.org |
| Fluconazole (Control) | Candida krusei | 16 | acs.org |
| 3-hydrazinoquinoxaline-2-thiol | Candida albicans | > Amphotericin B | nih.gov |
| 3-hydrazinoquinoxaline-2-thiol | Candida glabrata | > Amphotericin B | nih.gov |
| 3-hydrazinoquinoxaline-2-thiol | Candida parapsilosis | > Amphotericin B | nih.gov |
Table 3: Summary of Proposed Antifungal Mechanisms
| Mechanism | Description | Affected Fungi | Reference |
|---|---|---|---|
| Morphological Damage | Caused hyphae to become concave, shrunken, and develop pits, leading to collapse. | Rhizoctonia solani | nih.govmdpi.com |
| Inhibition of DNA Synthesis | Proposed as a general mechanism for quinoxaline derivatives, leading to cell death. | General | nih.gov |
| Induction of Oxidative Stress | Generation of reactive oxygen species (ROS) disrupts cellular processes. | General | nih.gov |
Structure Activity Relationship Sar Studies and Rational Design of 2 2 Furyl Quinoxaline Analogs
Impact of Substituent Variation at Quinoxaline (B1680401) Core Positions (e.g., 2, 3, 6, 7) on Properties/Activity
Position 2 and 3 Substitutions: Modifications at the 2 and 3 positions of the quinoxaline ring have been a primary focus of SAR studies. In one study, a series of 2,3-disubstituted quinoxaline analogs were synthesized and evaluated for their ability to inhibit TNFα-induced NFκB activation. nih.gov The results indicated that substitutions at these positions were generally well-tolerated, with many of the analogs showing inhibitory activity comparable to the parent compound. nih.gov For instance, the introduction of a second furan (B31954) ring at the 3-position, as seen in 2,3-di(furan-2-yl)quinoxalin-6-yl)acetamide derivatives, was a common strategy. nih.gov However, in some cases, mono-substituted quinoxaline analogs demonstrated significant improvements in activity. nih.gov
Position 6 and 7 Substitutions: The electronic properties of substituents at the 6 and 7 positions of the quinoxaline ring have been shown to be critical for activity. Studies have revealed that introducing electron-withdrawing groups, such as a nitro (NO₂) group, at these positions can significantly influence the compound's biological effects. For example, the synthesis of 7-nitro-2-(thiophen-2-yl)quinoxaline and 6-nitro-2-(thiophen-2-yl)quinoxaline was achieved through regioselective nitration. nih.gov The placement of the nitro group is directed by the nitrogen atom at the 4-position of the quinoxalin-2-ol intermediate. nih.gov Research has indicated that an electron-withdrawing NO₂ group at the 7-position can sometimes decrease activity. mdpi.com In contrast, the presence of electron-releasing groups at positions R₁, R₂, and R₃ has been found to be essential for certain anticancer activities. mdpi.com
The following table summarizes the impact of various substituents on the activity of quinoxaline derivatives based on several studies.
| Compound Series | Substituent Position(s) | Substituent Type | Impact on Activity |
| 2,3-disubstituted quinoxalines | 2, 3 | Various | Generally well-tolerated, with some analogs showing comparable activity to the parent compound. nih.gov |
| Mono-substituted quinoxalines | 2 | N-methyl pyrazole | Significant improvement in activity. nih.gov |
| Nitro-substituted quinoxalines | 6, 7 | Nitro (NO₂) | Can modulate activity, with the specific position being crucial. nih.govmdpi.com |
| Phenylquinoxaline derivatives | 6 | Carboxylic acid | Potent FASN inhibitors with anticancer potential. nih.gov |
| Quinoxaline-2-carboxamides | 2 | N-benzyl group | The majority of the active antimycobacterial compounds belonged to this group. nih.gov |
Bioisosteric Modifications and Their Mechanistic Implications
Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a widely used technique in drug design. In the context of 2-(2-furyl)quinoxaline, bioisosteric modifications have been employed to explore the importance of the furan ring and other structural motifs for biological activity.
Quinoxaline itself is considered a bioisostere of several other important heterocyclic systems, including quinoline, naphthalene (B1677914), quinazoline, indole (B1671886), benzimidazole, benzothiophene, and benzothiazole. nih.gov This inherent bioisosteric relationship makes the quinoxaline scaffold a privileged structure in medicinal chemistry. nih.gov
A common bioisosteric replacement for the furan ring is the thiophene (B33073) ring. For example, the synthesis of 6-nitro-2-(thiophen-2-yl)quinoxaline and 7-nitro-2-(thiophen-2-yl)quinoxaline demonstrates the direct replacement of the furan moiety with a thiophene ring. nih.gov Such modifications can lead to altered binding interactions with biological targets, potentially improving potency or selectivity. The rationale behind this substitution is that the thiophene ring, while electronically similar to the furan ring, has a different size and lipophilicity, which can influence how the molecule fits into a receptor's binding pocket.
Another example of bioisosteric modification involves the replacement of the phthalazinone motif in the PARP-1 inhibitor Olaparib with a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold. mdpi.com This led to the development of new derivatives with potent PARP-1 inhibitory activity. mdpi.com These examples highlight how bioisosteric modifications can provide valuable insights into the mechanism of action and guide the design of new analogs with improved therapeutic profiles.
| Original Moiety | Bioisosteric Replacement | Resulting Compound Class | Mechanistic Implication/Observed Activity |
| Furan ring | Thiophene ring | 2-(Thiophen-2-yl)quinoxaline derivatives | Altered binding interactions, potential for improved potency or selectivity. nih.gov |
| Phthalazinone (in Olaparib) | 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline | Novel PARP-1 inhibitors | Development of compounds with nanomolar IC₅₀ values against PARP-1. mdpi.com |
| Quinoxaline | Quinoline, Naphthalene, Quinazoline, etc. | Various heterocyclic compounds | The quinoxaline scaffold is a privileged structure due to its bioisosteric relationship with other key heterocycles. nih.gov |
Development of Lead Compounds through Structural Optimization
The process of drug discovery often begins with a "hit" compound that shows some desired biological activity. This hit compound then undergoes structural optimization to improve its potency, selectivity, and pharmacokinetic properties, ultimately leading to a "lead" compound. For this compound and its analogs, this process has been well-documented in the literature.
One study aimed to improve the potency and oral bioavailability of a quinoxaline analog, 13-197, which was identified as an NFκB inhibitor. nih.gov Through a systematic structure-activity relationship (SAR) study, a novel quinoxaline urea (B33335) analog, 84, was identified. nih.gov This new analog was approximately 2.5 times more potent in inhibiting TNFα-induced NFκB activation and about 4 times more potent in inhibiting the growth of pancreatic cancer cells. nih.gov Furthermore, analog 84 exhibited significantly improved oral bioavailability. nih.gov This successful optimization demonstrates how targeted modifications to the quinoxaline scaffold can lead to the development of a promising lead compound.
In another example, a series of nih.govrsc.orgnih.govtriazolo[4,3-a]quinoxaline derivatives were designed and synthesized as potential VEGFR-2 inhibitors. nih.gov Through screening, compounds 25d, 25e, 25i, and 27e were identified as having the highest activities against the tested cancer cell lines. nih.gov Further investigation revealed that these compounds also displayed prominent inhibitory efficiency against VEGFR-2 kinase. nih.gov Compound 25d, in particular, was shown to induce apoptosis and arrest the cell cycle at the G2/M phase, establishing it as a lead candidate for further development. nih.gov
The development of lead compounds is an iterative process of design, synthesis, and testing. The goal is to enhance the desired properties of the molecule while minimizing any undesirable effects. researchgate.net
Rational Drug Design Approaches Utilizing Computational Methods
In recent years, computational methods have become an indispensable tool in rational drug design. These methods, which include molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, allow researchers to predict the biological activity of new compounds and to understand their mechanism of action at a molecular level.
Molecular Docking: Molecular docking studies have been widely used to investigate the binding interactions of this compound analogs with their biological targets. For instance, docking studies were performed on a series of nih.govrsc.orgnih.govtriazolo[4,3-a]quinoxaline derivatives to understand their binding mode within the active site of VEGFR-2. nih.gov These studies provide valuable insights into the key amino acid residues involved in the binding and can help to explain the observed SAR. Similarly, docking studies of newly designed quinoxaline derivatives as potential A2B receptor antagonists have been conducted. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR study was conducted on 2-(4-methylpiperazin-1-yl)quinoxaline derivatives as human histamine (B1213489) H4 receptor ligands. nih.gov The derived QSAR models helped to explain the activity of these derivatives by identifying key molecular descriptors that influence their binding affinity. nih.gov In another study, 2D QSAR analysis was used to develop a model for chalcone-quinoxaline variants as potential acetylcholinesterase inhibitors, with the best model showing a high correlation coefficient. researchgate.net
ADMET Prediction: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are used to predict the pharmacokinetic and toxicological properties of drug candidates. These predictions help to identify compounds with favorable drug-like properties early in the discovery process. For example, in silico ADMET profiles were generated for newly designed nih.govrsc.orgnih.govtriazolo[4,3-a]quinoxaline derivatives, comparing them to the established drug sorafenib. researchgate.net
The integration of these computational methods into the drug design process can significantly accelerate the discovery of new and effective this compound-based therapeutic agents.
Future Research Trajectories and Interdisciplinary Perspectives
Integration of 2-(2-Furyl)quinoxaline in Supramolecular Chemistry and Crystal Engineering
The field of crystal engineering focuses on designing solid-state structures with desired physical and chemical properties by controlling intermolecular interactions. Quinoxaline (B1680401) derivatives are excellent candidates for this field due to their planar structure and capacity for various non-covalent interactions, such as hydrogen bonding and π-π stacking. tandfonline.comrsc.org
Future research can systematically exploit these features in this compound. The nitrogen atoms of the quinoxaline ring and the oxygen atom of the furan (B31954) ring can act as hydrogen bond acceptors, guiding the assembly of predictable supramolecular architectures. The orientation of these "supramolecular synthons" can serve as a predictive tool in the design of new materials. youtube.com
Studies on related substituted quinoxalines have demonstrated that kinetic factors and weak interactions, like halogen bonds, can lead to the formation of isostructural crystals or different polymorphs (different crystal structures of the same compound). tandfonline.com These polymorphs can exhibit distinct physical properties, including color and light emission. tandfonline.com A key trajectory for this compound involves a detailed investigation into its potential for polymorphism. By modifying crystallization conditions (e.g., solvent, temperature), it may be possible to isolate different crystalline forms and characterize their unique properties. Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions, would be invaluable in understanding the packing arrangements in these crystals. researchgate.net
Table 1: Illustrative Crystallographic Data for Substituted Quinoxaline Derivatives nih.gov
This table showcases typical crystallographic data obtained for related quinoxaline compounds, providing a reference for parameters that would be crucial in the crystal engineering of this compound.
| Parameter | Q3,3'F₂ | Q,3,3'Cl₂ | Q3,3'I₂ |
| Formula | C₂₀H₁₂F₂N₂ | C₂₀H₁₂Cl₂N₂ | C₂₀H₁₂I₂N₂ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n | P2₁/n |
| Unit Cell Volume (ų) | 1486.5 | 1576.9 | 1760.36 |
| Calculated Density (g/cm³) | 1.422 | 1.479 | 2.015 |
Exploration of Advanced Chemo/Biosensor Applications
The quinoxaline moiety is a well-established fluorophore, and its derivatives are often used as sensitive fluorescent probes. isca.me The fluorescence properties are influenced by substitutions on the quinoxaline skeleton, which can modulate the electronic characteristics of the molecule. isca.me The combination of the quinoxaline and furan rings in this compound creates a donor-acceptor system that is highly sensitive to its local environment, making it a prime candidate for advanced sensor development.
Future work should focus on creating sensors where the binding of a specific analyte (a chemical or biological molecule) to the this compound core causes a measurable change in its photophysical properties, such as a shift in fluorescence wavelength or a change in color (colorimetric recognition). For instance, a related quinoxaline derivative was used to create a biosensor for organophosphate pesticides (OPPs). In this system, the enzyme alkaline phosphatase (ALP) catalyzes a reaction that produces a fluorescent quinoxaline product; the presence of OPPs inhibits the enzyme, leading to a decrease in fluorescence. nih.gov This strategy could be adapted using this compound as the signaling unit.
Another avenue involves leveraging the photoinduced processes of the molecule. Under UVA irradiation, some quinoxaline derivatives can generate reactive oxygen species (ROS) through interaction with molecular oxygen. isca.me This property could be harnessed to design photosensitizers or probes that report on the oxygen concentration or oxidative stress levels in a system.
Novel Catalyst Development Based on this compound Ligands
While the synthesis of quinoxalines is often catalyzed by metals, the use of quinoxaline derivatives themselves as ligands in catalysis is a burgeoning field of research. rsc.org The nitrogen atoms in the quinoxaline ring and the oxygen atom in the furan ring of this compound possess lone pairs of electrons, making the molecule an excellent candidate to act as a ligand that can bind to a transition metal center.
Although direct catalytic applications of this compound have not been extensively reported, its potential can be inferred from structurally similar compounds. For example, 2-(2'-pyridyl)quinoxaline, where the furan ring is replaced by a pyridine (B92270) ring, readily forms complexes with metals like platinum (Pt) and acts as a bidentate (two-toothed) ligand. researchgate.net These metal-quinoxaline complexes exhibit unique electronic and redox properties. tandfonline.comresearchgate.net
A significant future trajectory is the synthesis and characterization of novel metal complexes where this compound serves as a bidentate or monodentate ligand. Research should focus on coordinating it with various transition metals known for their catalytic activity, such as palladium, copper, ruthenium, and iridium. nih.gov Once synthesized, these new complexes could be screened for catalytic activity in a range of important organic reactions, including cross-coupling, oxidation, and reduction reactions, potentially offering new, efficient catalytic systems.
Advanced Studies in Corrosion Inhibition Mechanisms
Organic molecules containing heteroatoms and π-electrons are often effective corrosion inhibitors for metals in acidic environments. Quinoxaline derivatives have shown significant promise in this area. The mechanism of inhibition involves the adsorption of the organic molecule onto the metal surface, forming a protective film that shields the metal from corrosive agents.
The this compound molecule is ideally suited for this application. Its planar structure, extensive π-system in the quinoxaline rings, and the presence of nitrogen and oxygen heteroatoms facilitate strong adsorption onto metal surfaces like mild steel. This adsorption can occur through both physical (electrostatic) and chemical (donation of electrons from N and O atoms to the vacant d-orbitals of iron) interactions.
Future research should involve a multi-faceted approach to elucidate the precise inhibition mechanism. This includes:
Electrochemical Studies: Techniques like Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) can quantify the inhibition efficiency and determine the nature of the inhibition (anodic, cathodic, or mixed-type). For related complex quinoxaline derivatives, inhibition efficiencies as high as 98% have been reported.
Surface Analysis: Techniques such as Scanning Electron Microscopy (SEM) can provide visual confirmation of the protective film formed on the metal surface.
Theoretical Calculations: Density Functional Theory (DFT) calculations can be used to model the adsorption process, identifying the active sites on the molecule (HOMO/LUMO orbitals) and calculating the binding energy to the metal surface.
Table 2: Key Mechanistic Aspects of Quinoxaline-Based Corrosion Inhibitors
| Mechanistic Aspect | Description |
| Mode of Action | Adsorption onto the metal surface to form a protective barrier. |
| Adsorption Type | A combination of physisorption (electrostatic) and chemisorption (orbital interactions). |
| Key Molecular Features | Planar structure, π-electrons, and heteroatoms (N, O) that act as adsorption centers. |
| Effect | Increases polarization resistance and charge transfer resistance, slowing the corrosion process. |
Expanding the Scope of Mechanistic Biological Research Beyond Current Findings
Quinoxaline derivatives are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities. researchgate.netnih.gov A significant body of research has focused on their potential as anti-cancer agents, specifically as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). researchgate.netnih.gov VEGFR-2 is a key protein in angiogenesis, the process of forming new blood vessels, which is critical for tumor growth.
Certain quinoxaline-based molecules have shown potent, direct inhibition of the VEGFR-2 kinase. nih.gov Mechanistic studies revealed that this inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis (programmed cell death) in cancer cells. nih.gov
Table 3: Biological Activity of a Highly Active Quinoxaline-Based VEGFR-2 Inhibitor (Compound 7f) nih.gov
| Parameter | Result |
| Target | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) |
| IC₅₀ (MCF-7 cancer cells) | 3.57 µM |
| VEGFR-2 Inhibition | 1.2 times more active than the reference drug Sorafenib |
| Mechanism | Cell cycle arrest at G2/M, induction of apoptosis and necrosis |
Beyond this established anti-cancer role, other biological activities have been noted, such as antibacterial effects from compounds like 2-substituted 3-(5-nitro-2-furyl)quinoxalines.
Future research should aim to expand this biological scope. Key trajectories include:
Broadening Kinase Inhibition Profiling: While VEGFR-2 is a known target, the this compound scaffold should be screened against a wider panel of kinases to identify new potential therapeutic targets for other diseases.
Elucidating Antibacterial Mechanisms: For derivatives showing antibacterial activity, detailed mechanistic studies are needed to determine their specific cellular target and mode of action, which could combat antibiotic resistance.
Exploring Other Therapeutic Areas: Given the diverse pharmacology of quinoxalines, this compound and its analogues should be investigated for other potential activities, such as antiviral, anti-inflammatory, or neuroprotective effects. This involves moving beyond initial screenings to in-depth studies on the molecular pathways involved.
Q & A
Q. What are the most efficient synthetic routes for 2-(2-Furyl)quinoxaline, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation of 1,2-phenylenediamine with 2-furyl glyoxal. A regioselective method using ammonium bifluoride as a catalyst achieves yields up to 98% under mild conditions (40–60°C, 12–24 hours) . Key factors affecting yield include solvent choice (e.g., ethanol or dichloromethane), stoichiometric ratios (1:1.2 for diamine to glyoxal), and purification via silica gel chromatography (5% EtOAc/hexanes). Variations in temperature or substituents (e.g., methyl groups on the diamine) may alter regioselectivity and require optimization .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- 1H/13C NMR : Peaks at δ 6.62–9.25 ppm confirm furyl and quinoxaline proton environments. For example, the furyl protons appear as doublets (J = 3.5–1.8 Hz), while aromatic quinoxaline protons resonate between δ 7.56–9.25 ppm .
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 17.698 Å, b = 4.7568 Å) validate molecular packing and hydrogen-bonding interactions. Data deposition in the Cambridge Crystallographic Data Centre (CCDC) is recommended for reproducibility .
Q. What safety precautions are essential when handling this compound in the laboratory?
- GHS Hazards : Skin irritation (Category 2) and eye irritation (Category 2A). Use PPE (gloves, goggles) and work in a fume hood.
- Emergency measures : For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes. Avoid inhalation of dust/volatiles .
Advanced Research Questions
Q. How does the 2-furyl substituent influence the structure-activity relationship (SAR) of quinoxaline derivatives in biological systems?
Bis-2-furyl substitutions enhance bioactivity. For example, in influenza NS1A protein inhibition, bis-2-furyl derivatives (e.g., compounds 27–29) show IC50 values 3–5× lower than methoxyphenyl or pyridyl analogs. The furyl group’s electron-rich nature and planar geometry improve binding to hydrophobic enzyme pockets, as shown via molecular docking . Substitution at position 6 (e.g., methyl groups) further modulates activity by altering steric interactions .
Q. What mechanistic insights explain the pesticidal activity of this compound derivatives?
Derivatives like 3f (2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile) inhibit protoporphyrinogen oxidase (Protox), a key enzyme in chlorophyll biosynthesis. This disrupts electron transport in plants and fungi. In vitro assays against Colletotrichum species show EC50 values <10 µM, with DFT analysis revealing high electron affinity at the quinoxaline core as a critical factor .
Q. How can computational methods (e.g., DFT, molecular docking) optimize this compound derivatives for targeted applications?
- DFT : Predicts frontier molecular orbitals (HOMO/LUMO) to assess redox stability. For Protox inhibitors, a LUMO energy of −2.8 eV correlates with herbicidal potency .
- Docking : AutoDock Vina simulations identify binding poses in enzyme active sites. For NS1A protein inhibition, furyl-quinoxaline derivatives show hydrogen bonding with Arg84 and π-π stacking with Phe85 .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in reported synthetic yields or bioactivity data?
- Synthesis : Compare solvent polarity (e.g., ethanol vs. DMF) and catalyst loading. For example, NH4HF2 increases regioselectivity but may reduce yield if moisture-sensitive intermediates degrade .
- Bioactivity : Validate assay conditions (e.g., pH, incubation time). Contradictory fungicidal results may arise from strain-specific sensitivity or compound solubility limits .
Q. What strategies improve the reproducibility of crystallographic data for this compound derivatives?
- Crystallization : Use slow evaporation in dichloromethane/pentane (9:1) to obtain monoclinic crystals.
- Data collection : Ensure absorption correction (multi-scan, Tmin/Tmax = 0.981–0.990) and refine structures with SHELXL-97 to achieve R1 < 0.08 .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
